molecular formula C49H75N13O12 B000039 microcystin RR CAS No. 111755-37-4

microcystin RR

Cat. No. B000039
M. Wt: 1038.2 g/mol
InChI Key: JIGDOBKZMULDHS-UUHBQKJESA-N
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Description

Microcystins, particularly Microcystin RR, are increasingly detected worldwide due to climate change and anthropogenic activities. These compounds are synthesized by various species of cyanobacteria and have been linked to harmful effects in both humans and wildlife. Microcystin RR, being the second most common congener after Microcystin LR, presents a real hazard with significant exposure potential. Despite its prevalence, specific toxicological properties and chronic effects of Microcystin RR remain under-researched (Díez-Quijada et al., 2019).

Synthesis Analysis

Microcystin synthesis is influenced by environmental factors such as light intensity, temperature, and nutrient availability, particularly nitrogen and phosphorus. These factors play a crucial role in the production of microcystins by cyanobacteria, affecting their synthesis and eventual concentration in aquatic environments (Dai et al., 2016).

Molecular Structure Analysis

The structure of microcystins, including Microcystin RR, is characterized by a cyclic heptapeptide, which is responsible for their toxicity and activity. The diversity in their structure, with over 100 variants reported, contributes to the complexity of understanding their behavior and effects in the environment (Bouaïcha et al., 2019).

Chemical Reactions and Properties

Microcystins, including Microcystin RR, exhibit stability in various chemical conditions, contributing to their persistence in aquatic ecosystems. Their chemical reactions, particularly those involving oxidative stress mechanisms, play a significant role in their toxicological impact on aquatic organisms and humans (Amado & Monserrat, 2010).

Physical Properties Analysis

The physical properties of Microcystin RR, such as solubility and stability, are crucial for understanding its distribution and fate in the environment. Its ability to remain active and stable under various environmental conditions underscores the challenges in managing its presence in water bodies (Shingai & Wilkinson, 2022).

Chemical Properties Analysis

Microcystin RR's chemical properties, including its interaction with cellular mechanisms such as protein phosphatases inhibition, highlight its potent toxicity. The chemical structure of Microcystin RR plays a significant role in its bioaccumulation potential and the mechanism of toxicity, impacting liver cells and other biological systems in a dose-dependent manner (Herfindal & Selheim, 2006).

Scientific research applications

  • Inhibition of Cyanobacteria Growth: MC-RR inhibits the growth of the cyanobacterium Synechococcus elongatus and increases oxidative stress, potentially leading to toxicity (Hu, Liu, Li, & Dauta, 2005).

  • Effects on Mammalian Cells: It inhibits protein phosphatase 2A activity in mouse skin and induces morphological changes in primary human fibroblasts (Matsushima et al., 1990).

  • Oxidative Stress in Plants: MC-RR can cause an increase in reactive oxygen species (ROS) content in plant cells, leading to oxidative stress but also enhancing antioxidant abilities to combat this injury (Yin, Huang, Huang, Li, & Liu, 2005).

  • Gene Expression in Cyanobacteria: It induces oxidative stress in Synechocystis sp. PCC6803, leading to increased gene expression of antioxidant enzymes and heat shock protein-70, potentially protecting the organism from oxidative damage (Li, Xie, Zhang, & Chen, 2009).

  • Apoptosis in Fish Lymphocytes: MC-RR induces apoptosis in fish lymphocytes by generating ROS, causing mitochondrial damage, and depleting ATP (Zhang, Zhang, Chen, & Zhu, 2008).

  • Proteomic Analysis in Human Cells: It induced toxicity involves the differential expression of 89 proteins in human amnion FL cells, some related to apoptosis, signal transduction, and cytoskeleton alteration (Fu, Xu, & Yu, 2005).

  • Effect on Bacterial Membranes: MC-RR increases the permeability of cell outer membranes of E. coli and B. subtilis, potentially playing an ecological role in bacteria in aquatic environments (Cui-yun, Chuanhai, Shi-wei, & Liu, 2010).

  • Ecological Impact on Algal Blooms: Microcystins significantly enhance Microcystis colony sizes and play a key role in the persistence of algal colonies and the dominance of Microcystis (Gan, Xiao, Zhu, Wu, Liu, Hu, & Song, 2012).

  • Potential Neurotoxicity in Fish: Low doses of MC-RR increase fish swimming activity, raising questions on the probable neurotoxicity of microcystins (Cazenave, Nores, Miceli, Díaz, Wunderlin, & Bistoni, 2008).

  • Photocatalytic Degradation to Reduce Toxicity: Photocatalytic degradation of MC-RR significantly reduces its liver toxicity in mice (Chunhong et al., 2017).

properties

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75N13O12/c1-26(24-27(2)37(74-8)25-32-14-10-9-11-15-32)18-19-33-28(3)40(64)60-36(46(70)71)20-21-38(63)62(7)31(6)43(67)56-30(5)42(66)59-35(17-13-23-55-49(52)53)45(69)61-39(47(72)73)29(4)41(65)58-34(44(68)57-33)16-12-22-54-48(50)51/h9-11,14-15,18-19,24,27-30,33-37,39H,6,12-13,16-17,20-23,25H2,1-5,7-8H3,(H,56,67)(H,57,68)(H,58,65)(H,59,66)(H,60,64)(H,61,69)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55)/b19-18+,26-24+/t27-,28-,29-,30+,33-,34-,35-,36+,37-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGDOBKZMULDHS-UUHBQKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880085
Record name Microcystin RR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1038.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

microcystin RR

CAS RN

111755-37-4
Record name Microcystin RR
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111755374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Microcystin RR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Microcystin RR from Microcystis aeruginosa
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MICROCYSTIN RR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ021GH33H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,610
Citations
L Díez-Quijada, M Puerto, D Gutiérrez-Praena… - Environmental …, 2019 - Elsevier
Microcystins (MCs) are hepatotoxins, produced by various species of cyanobacteria, whose occurrence is increasing worldwide owing to climate change and anthropogenic activities. …
Number of citations: 79 www.sciencedirect.com
S Pavagadhi, ALL Tang, M Sathishkumar, KP Loh… - Water research, 2013 - Elsevier
Graphene oxide (GO) was employed in the present study for removal of two commonly occurring algal toxins, microcystin-LR (MC-LR) and microcystin-RR (MC-RR), from water. The …
Number of citations: 164 www.sciencedirect.com
RP Qiao, N Li, XH Qi, QS Wang, YY Zhuang - Toxicon, 2005 - Elsevier
… , initial concentration of microcystin-RR and reaction time were … effect, for degrading microcystin-RR. The degradation process … as the concentrations of microcystin-RR increased. The …
Number of citations: 155 www.sciencedirect.com
AM Valeria, EJ Ricardo, P Stephan, WD Alberto - Biodegradation, 2006 - Springer
… We report the aerobic biodegradation of Microcystin-RR (MC-RR) by a bacterial strain isolated from San Roque reservoir (Cordoba – Argentina). This bacterium was identified as …
Number of citations: 193 link.springer.com
J Cazenave, M de los Angeles Bistoni, SF Pesce… - Aquatic toxicology, 2006 - Elsevier
We assessed changes in activities of both detoxification and antioxidant enzymes as well as lipid peroxidation levels in liver, gill, intestine and brain of Corydoras paleatus exposed to …
Number of citations: 264 www.sciencedirect.com
L Bibo, G Yan, X Bangding, L Jiantong… - Journal of Environmental …, 2008 - Elsevier
The persistence time and risk of microcystin-RR (MC-RR) in cropland via irrigation were investigated under laboratory conditions. In order to evaluate the efficiency of the potential …
Number of citations: 61 www.sciencedirect.com
L Yin, J Huang, W Huang, D Li, G Wang, Y Liu - Toxicon, 2005 - Elsevier
… to examine the effects of microcystin-RR on plant cells. Cell … Results from the present study indicate that microcystin-RR … Our present work showed that microcystin-RR resulted in …
Number of citations: 110 www.sciencedirect.com
J Cazenave, ML Nores, M Miceli, MP Díaz… - Water research, 2008 - Elsevier
… We report the effects of sublethal doses of microcystin-RR (MC-RR) on the swimming activity of Jenynsia multidentata as well as the simultaneous response of its detoxication system by …
Number of citations: 105 www.sciencedirect.com
H Mazur, M Plinski - Oceanologia, 2001 - bibliotekanauki.pl
… , the concentration of microcystin-LR, microcystin-RR and nodularin was reduced to 18.7, 9.5 … the initial value, the concentrations of microcystin-RR and nodularin decreased to 80.2 and …
Number of citations: 91 bibliotekanauki.pl
Y Zhong, X Jin, R Qiao, X Qi, Y Zhuang - Journal of Hazardous Materials, 2009 - Elsevier
In order to evaluate the microcystin removal efficiency of Fenton oxidation, experiments were performed to investigate the destruction of microcystin-RR (MC-RR) in water. The results …
Number of citations: 48 www.sciencedirect.com

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